molecular formula C4H8O5S2 B14476871 3-Thiophenesulfonic acid, tetrahydro-, 1,1-dioxide CAS No. 65753-57-3

3-Thiophenesulfonic acid, tetrahydro-, 1,1-dioxide

Cat. No.: B14476871
CAS No.: 65753-57-3
M. Wt: 200.2 g/mol
InChI Key: QJJODUDDARIVCQ-UHFFFAOYSA-N
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Description

3-Thiophenesulfonic acid, tetrahydro-, 1,1-dioxide is an organosulfur compound with the molecular formula C4H8O5S2. It is also known by its IUPAC name, sulfolane-3-sulfonic acid . This compound is characterized by a five-membered ring structure containing sulfur and oxygen atoms, making it a sulfone derivative. It is a colorless, crystalline solid that is soluble in water and various organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophenesulfonic acid, tetrahydro-, 1,1-dioxide typically involves the oxidation of tetrahydrothiophene. One common method is the reaction of tetrahydrothiophene with hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction proceeds as follows:

C4H8S+2H2O2C4H8O2S+2H2O\text{C}_4\text{H}_8\text{S} + 2\text{H}_2\text{O}_2 \rightarrow \text{C}_4\text{H}_8\text{O}_2\text{S} + 2\text{H}_2\text{O} C4​H8​S+2H2​O2​→C4​H8​O2​S+2H2​O

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Thiophenesulfonic acid, tetrahydro-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced to form thiol derivatives.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus pentachloride.

Major Products

Scientific Research Applications

3-Thiophenesulfonic acid, tetrahydro-, 1,1-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Thiophenesulfonic acid, tetrahydro-, 1,1-dioxide involves its ability to act as a sulfone donor. It can participate in various chemical reactions by donating its sulfone group to other molecules. This property makes it a valuable intermediate in the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrothiophene: An organosulfur compound with a similar ring structure but lacking the sulfone group.

    Thiophene, tetrahydro-, 1,1-dioxide: A closely related compound with a similar molecular formula but different functional groups.

Uniqueness

3-Thiophenesulfonic acid, tetrahydro-, 1,1-dioxide is unique due to its sulfone group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring sulfone donors, such as in the synthesis of pharmaceuticals and industrial chemicals.

Properties

CAS No.

65753-57-3

Molecular Formula

C4H8O5S2

Molecular Weight

200.2 g/mol

IUPAC Name

1,1-dioxothiolane-3-sulfonic acid

InChI

InChI=1S/C4H8O5S2/c5-10(6)2-1-4(3-10)11(7,8)9/h4H,1-3H2,(H,7,8,9)

InChI Key

QJJODUDDARIVCQ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)O

Origin of Product

United States

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